molecular formula C16H17ClFN3O3S B2745240 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide CAS No. 449784-37-6

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide

Cat. No.: B2745240
CAS No.: 449784-37-6
M. Wt: 385.84
InChI Key: UZUPSBKDZOLWBP-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide is a useful research compound. Its molecular formula is C16H17ClFN3O3S and its molecular weight is 385.84. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of 5-amino-pyrazoles , which have been found to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been highlighted with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that 5-amino-pyrazoles can interact with various biological targets due to their versatile functionalities . The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.

Biochemical Pathways

Given the compound’s relation to 5-amino-pyrazoles , it’s plausible that it could affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

As a member of the 5-amino-pyrazoles class , it’s possible that it could have a range of effects depending on the specific targets and pathways it interacts with.

Biological Activity

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered interest due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C16H17ClFN3O3S, with a molecular weight of approximately 385.84 g/mol. The compound features a thieno[3,4-c]pyrazole ring fused with a chloro-fluorobenzamide moiety, which contributes to its chemical reactivity and potential therapeutic applications.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. Key areas of interest include:

1. Anticancer Activity

  • Compounds in the thieno[3,4-c]pyrazole class have demonstrated significant anticancer properties. For instance, similar fluoro-substituted compounds have shown activity against various cancer cell lines. Preliminary studies suggest that this compound may also possess similar anticancer effects by interacting with specific enzymes and receptors involved in cancer progression.

2. Anti-inflammatory and Antioxidant Properties

  • The presence of dioxido and dihydro functionalities enhances the compound's potential as an anti-inflammatory agent. Compounds with similar structures have been reported to exhibit antioxidant activities, which can be beneficial in reducing oxidative stress-related diseases .

3. Antimicrobial Activity

  • The compound's structural features suggest potential antimicrobial activities. Research on related compounds indicates efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,4-c]pyrazole derivatives:

Study Findings
Study 1 Investigation of fluoro-substituted thieno derivatives showed IC50 values indicating potent activity against colon carcinoma cell lines (HCT-116) with values around 6.2 μM for certain derivatives .
Study 2 Research highlighted that similar compounds exhibited significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also be effective against these bacteria .
Study 3 A review of triazolethione derivatives indicated that modifications in structure could lead to enhanced anti-inflammatory and anticancer activities, supporting further investigation into this compound's therapeutic potential .

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c1-16(2,3)21-14(9-7-25(23,24)8-12(9)20-21)19-15(22)13-10(17)5-4-6-11(13)18/h4-6H,7-8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUPSBKDZOLWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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